6-Fluorotetrazolo[1,5-a]pyridine
CAS No.: 918941-02-3
Cat. No.: VC16941644
Molecular Formula: C5H3FN4
Molecular Weight: 138.10 g/mol
* For research use only. Not for human or veterinary use.
![6-Fluorotetrazolo[1,5-a]pyridine - 918941-02-3](/images/structure/VC16941644.png)
Specification
CAS No. | 918941-02-3 |
---|---|
Molecular Formula | C5H3FN4 |
Molecular Weight | 138.10 g/mol |
IUPAC Name | 6-fluorotetrazolo[1,5-a]pyridine |
Standard InChI | InChI=1S/C5H3FN4/c6-4-1-2-5-7-8-9-10(5)3-4/h1-3H |
Standard InChI Key | OKXIATRBILEQQI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=NN=NN2C=C1F |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Framework
6-Fluorotetrazolo[1,5-a]pyridine (IUPAC name: 6-fluorotetrazolo[1,5-a]pyridine) belongs to the tetrazolopyridine family, characterized by a fused bicyclic system comprising a pyridine ring and a tetrazole moiety. The fluorine substituent at the 6-position introduces electronic effects that influence reactivity and intermolecular interactions. Comparative analysis with the chlorinated analog (CAS 1255574-42-5) suggests a molecular formula of C₅H₂FN₄ and a molecular weight of 137.10 g/mol, though experimental validation is required.
Table 1: Provisional Physicochemical Properties
Synthetic Methodologies
Cycloaddition and Halogenation Strategies
The synthesis of fluorinated tetrazolopyridines typically involves cycloaddition reactions between azides and halogenated pyridines. For 6-chloro-8-fluorotetrazolo[1,5-a]pyridine, a documented route employs 2-halopyridine precursors treated with trimethylsilyl azide under catalytic conditions. Adaptation of this method could involve fluorination at the 6-position via electrophilic substitution or halogen exchange reactions.
Late-Stage Functionalization
Recent advances in pyrazolo[1,5-a]pyridine synthesis highlight the utility of late-stage functionalization to introduce substituents like trifluoromethyl groups . While these methods target pyrazole-fused systems, analogous strategies—such as transition-metal-catalyzed C–H fluorination—may prove applicable to tetrazolopyridines. Key challenges include regioselectivity control and minimizing tetrazole ring decomposition under harsh conditions.
Future Research Directions
Synthetic Optimization
Developing regioselective fluorination methods and scalable routes remains a priority. Photoredox catalysis or electrochemical fluorination could offer sustainable alternatives to traditional halogenation.
Biological Screening
Priority targets include:
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Antiviral Assays: Evaluation against HSV, cytomegalovirus, and SARS-CoV-2 proteases.
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Kinase Inhibition: Screening for activity against tyrosine kinases implicated in oncology.
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ADMET Profiling: Assessing absorption, distribution, and toxicity in preclinical models.
Computational Studies
Density functional theory (DFT) calculations could elucidate electronic effects of fluorine substitution, while molecular docking predicts interactions with biological targets.
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